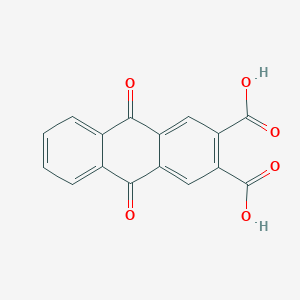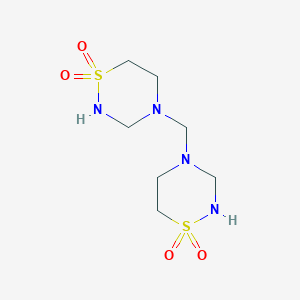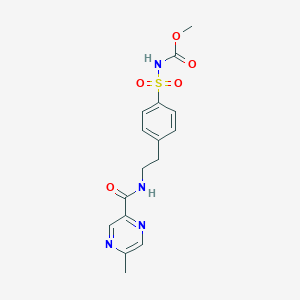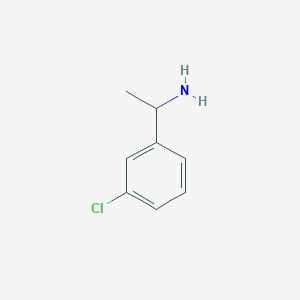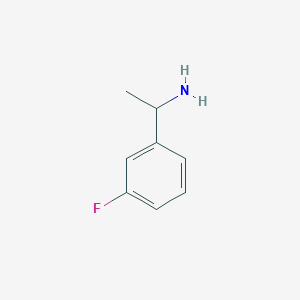![molecular formula C44H66N2O12 B130073 (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one CAS No. 152271-10-8](/img/structure/B130073.png)
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the inhibition of various enzymes and pathways that are involved in inflammation, tumor growth, and microbial infections. It has been found to inhibit the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
生化和生理效应
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the growth of tumor cells. Additionally, it has been found to have anti-microbial properties, inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its potential use in the treatment of neurological disorders. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one. These include further investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease, as well as its potential use in the treatment of various inflammatory and tumor-related diseases. Additionally, further studies are needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs or therapies.
合成方法
The synthesis of (E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one involves the reaction of 4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenylpropan-1-one with maleic anhydride in the presence of a catalyst. The resulting product is then purified through various methods, including recrystallization and column chromatography.
科学研究应用
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
152271-10-8 |
|---|---|
产品名称 |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
分子式 |
C44H66N2O12 |
分子量 |
815 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/2C20H31NO4.C4H4O4/c2*1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h2*7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI 键 |
NNIKQPLCHLDRID-UHFFFAOYSA-N |
手性 SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O |
同义词 |
1-Propanone, 1-(4-(2-hydroxy-3-(1-pyrrolidinyl)propoxy)-3-(propoxymeth yl)phenyl)-, (E)-2-butenedioate (2:1) (salt) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



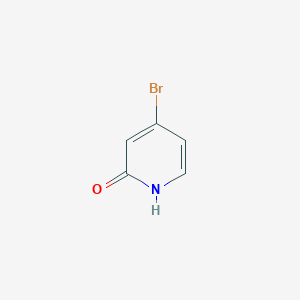
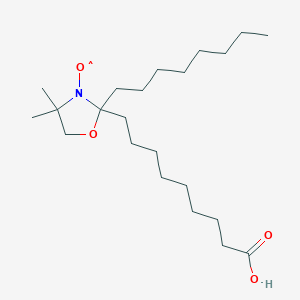

![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

